molecular formula C24H24N6O2 B2546886 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013991-85-9

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2546886
CAS RN: 1013991-85-9
M. Wt: 428.496
InChI Key: HUXOKGGJBGICPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 8-carboxylnaphthyl functionalized pyrazolo[3,4-b]pyridine derivatives, has been achieved through a one-pot, three-component reaction. This method involves acenaphthylene-1,2-dione and 1H-pyrazol-5-amine in an acetic acid medium, representing a facile conversion of acenaphthenequinone to naphthoic acid without the need for multi-step transformations . This suggests that the synthesis of the compound may also be approached through a multicomponent reaction strategy, potentially involving similar starting materials and conditions.

Molecular Structure Analysis

While the specific molecular structure of the compound is not analyzed in the provided papers, we can draw parallels from the study of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This related compound crystallizes in the P-1 space group with a layered crystal packing pattern, stabilized by hydrogen bonds and electrostatic energy contributions . The presence of a pyrazole ring and a naphthalene moiety in our compound of interest could imply a similar propensity for forming stable crystal structures through intermolecular interactions.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to the compound . However, the pyrolysis of related compounds, such as 4,7-dimethylcyclobuta-[b]naphthalene-1,2-dione, has been studied. It was found that pyrolysis did not lead to hydrogen migration or rearrangement in the expected products . This information could be relevant when considering the thermal stability and potential decomposition pathways of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, by examining the properties of structurally related compounds, we can hypothesize that the compound may exhibit significant electrostatic and dispersion energy contributions to its stability, as seen in the xanthine derivative studied . The presence of multiple functional groups also suggests a complex interplay of polar and nonpolar regions, which could affect solubility, melting point, and other physicochemical properties.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on similar complex organic compounds has focused on their synthesis and potential biological activities. For instance, a study on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic properties against several cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. Some derivatives demonstrated curative potential in mice with colon tumors, highlighting the importance of structural modifications in enhancing biological activity (Deady et al., 2003).

Fluorescence Studies and Chemical Probing

Further research into the fluorescence properties of naphthoquinone pyridyl tetrazole-based chemical probes indicated selectivity and sensitivity towards Zn2+ ions. This specificity makes such compounds valuable tools for fluorescent imaging in living cells, showcasing the utility of naphthalene derivatives in biochemical sensing and imaging applications (Balakrishna et al., 2018).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors designed for detecting transition metal ions demonstrate remarkable selectivity towards Cu2+ ions. These compounds change color upon complexation with specific ions, providing a straightforward method for detecting metal ions in various environments. This research underlines the potential of naphthalene derivatives in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Antioxidant Properties

The exploration of pyrazolopyridine derivatives emphasizes the antioxidant potential of naphthalene-related compounds. These derivatives were found to protect DNA from oxidative damage induced by certain agents, suggesting their application in preventing oxidative stress-related diseases (Gouda, 2012).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-5-28-22(31)20-21(27(4)24(28)32)25-23(30-16(3)13-15(2)26-30)29(20)14-18-11-8-10-17-9-6-7-12-19(17)18/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXOKGGJBGICPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC=CC4=CC=CC=C43)N5C(=CC(=N5)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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